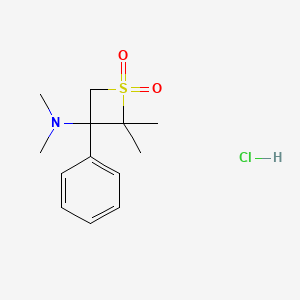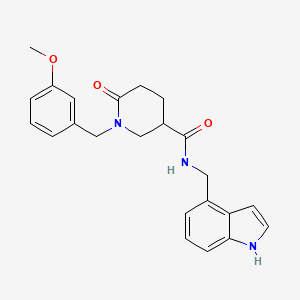
N,N,2,2-tetramethyl-3-phenyl-3-thietanamine 1,1-dioxide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,2,2-tetramethyl-3-phenyl-3-thietanamine 1,1-dioxide hydrochloride, also known as Methylenedioxymethamphetamine (MDMA), is a synthetic drug that is commonly used as a recreational drug. However, MDMA also has potential applications in scientific research due to its unique properties.
Mecanismo De Acción
MDMA works by increasing the levels of certain neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This leads to feelings of euphoria, increased sociability, and decreased anxiety.
Biochemical and Physiological Effects:
MDMA has a number of biochemical and physiological effects on the body. It can cause an increase in heart rate, blood pressure, and body temperature. It can also cause dehydration, muscle tension, and jaw clenching. Long-term use of MDMA has been associated with memory impairment and other cognitive deficits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDMA has several advantages for use in lab experiments. It is relatively easy to synthesize and can be administered in a controlled manner. However, its use is limited by ethical concerns and potential health risks.
Direcciones Futuras
There are several potential future directions for research on MDMA. One area of interest is the potential use of MDMA in treating addiction. Other areas of interest include the use of MDMA in the treatment of depression and other psychiatric disorders. Additionally, there is ongoing research into the long-term effects of MDMA use and potential ways to mitigate these effects.
In conclusion, MDMA has potential applications in scientific research due to its unique properties and effects on the brain. While there are limitations to its use, ongoing research may lead to new insights and potential therapeutic applications.
Métodos De Síntesis
MDMA can be synthesized through a multistep process that involves the reaction of safrole with hydrochloric acid and other chemicals. The final product is a white crystalline powder that is typically sold in pill form.
Aplicaciones Científicas De Investigación
MDMA has a variety of potential applications in scientific research. It has been studied for its potential use in treating psychiatric disorders such as post-traumatic stress disorder (PTSD) and anxiety. MDMA has also been studied for its potential use in couples therapy and as an aid in psychotherapy.
Propiedades
IUPAC Name |
N,N,2,2-tetramethyl-1,1-dioxo-3-phenylthietan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S.ClH/c1-12(2)13(14(3)4,10-17(12,15)16)11-8-6-5-7-9-11;/h5-9H,10H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXOAWMPLDDIEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CS1(=O)=O)(C2=CC=CC=C2)N(C)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,2,2-tetramethyl-1,1-dioxo-3-phenylthietan-3-amine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclopropyl-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6082900.png)
![N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B6082907.png)
![N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide](/img/structure/B6082916.png)


![4-(2-methoxyphenyl)-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B6082954.png)
![N-({1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methyl)-8-quinolinesulfonamide](/img/structure/B6082962.png)
![N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]cyclopentanecarboxamide](/img/structure/B6082964.png)
![5-(difluoromethyl)-3-methyl-1-[(5-methyl-3-thienyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6082967.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[4-(diethylamino)-3-methylphenyl]acetamide](/img/structure/B6082986.png)
![4-[4-(1-naphthyloxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6082994.png)
![methyl 2-{[(2-undecanoylhydrazino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6082998.png)
![2-{[3-cyano-4-(2-nitrophenyl)-6-phenylpyridin-2-yl]thio}-N-phenylacetamide](/img/structure/B6083003.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide](/img/structure/B6083005.png)